![molecular formula C18H15ClFNO B1343414 (3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-66-1](/img/structure/B1343414.png)
(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic heterocycle . It also contains phenyl groups, which are aromatic rings of six carbon atoms, substituted with chlorine and fluorine atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of the corresponding phenyl and pyrrole precursors . The reaction conditions and the specific reagents used can vary depending on the desired product .Molecular Structure Analysis
The molecule contains a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and two nitrogen atoms . It also contains phenyl rings, which are six-membered carbon rings with alternating single and double bonds, and are substituted with chlorine and fluorine atoms .Chemical Reactions Analysis
The chemical reactions of this compound could involve the pyrrole ring or the phenyl rings. For example, the pyrrole ring could undergo electrophilic substitution reactions . The chlorine and fluorine atoms on the phenyl rings could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrole ring could make the compound more polar and increase its solubility in polar solvents .Scientific Research Applications
Anti-HIV-1 Activity
Based on molecular docking studies performed on similar indolyl and oxochromenyl xanthenone derivatives , this compound might exhibit potential as an inhibitor in anti-HIV-1 therapies.
Synthesis of Biaryl Amides
Biaryl amides have shown muscarinic acetylcholine receptor subtype M1 agonistic activity . The compound could be involved in the synthesis of these amides, contributing to research in neurological disorders and cognitive enhancement.
Kinesin Spindle Protein Inhibitors
The compound could be used in the synthesis of kinesin spindle protein inhibitors , which are important in cancer therapy as they interfere with cell division.
GABA α2/3 Agonist Preparation
GABA agonists are significant in treating various neurological conditions. This compound may play a role in the preparation of GABA α2/3 agonists , aiding research into treatments for anxiety disorders and epilepsy.
Therapeutic Potential in Imidazole Containing Compounds
Given its structural similarity to imidazole derivatives, this compound might have therapeutic potential in areas where imidazole is utilized, such as antifungal, antibacterial, and anticancer agents .
Mechanism of Action
Mode of Action
Based on its structural similarity to indole derivatives and imidazole-containing compounds , it might interact with its targets through similar mechanisms. These could include binding to receptors, inhibiting enzymes, or modulating ion channels. The exact changes resulting from these interactions would depend on the specific targets involved.
Biochemical Pathways
Given its structural similarity to indole and imidazole derivatives , it might influence similar pathways. These could include various signaling pathways, metabolic pathways, or cell cycle processes. The downstream effects would depend on the specific pathways and targets involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include temperature, pH, presence of other molecules, and the specific cellular or tissue environment.
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJRABGLXQLQFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643948 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898763-66-1 |
Source
|
Record name | Methanone, (3-chloro-5-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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